GW542573X

Descripción general

Descripción

GW 542573X: es un activador selectivo de los canales de potasio activados por calcio de baja conductancia, específicamente dirigido al subtipo KCa2.1. Este compuesto es conocido por su capacidad para modular los canales iónicos, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de GW 542573X implica la reacción del éster 1,1-dimetiletílico del ácido piperidinocarboxílico-4-[(2-metoxifenil)amino]carbonil]oxi]metil]- . Las condiciones de reacción típicamente incluyen el uso de disolventes como el dimetilsulfóxido y el etanol, purificándose el producto a una pureza de ≥99% mediante cromatografía líquida de alta resolución .

Métodos de producción industrial: Los métodos de producción industrial de GW 542573X no están ampliamente documentados. el compuesto está disponible de varios proveedores, lo que indica que se produce a escala comercial para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: GW 542573X principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales como el metoxifenilo y el éster del ácido piperidinocarboxílico. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran GW 542573X incluyen dimetilsulfóxido y etanol. Las reacciones a menudo se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar rendimientos óptimos .

Productos principales: Los productos principales formados a partir de las reacciones que involucran GW 542573X son típicamente derivados que conservan la estructura central del compuesto, con modificaciones a los grupos funcionales .

Aplicaciones Científicas De Investigación

Neurobiology

GW542573X has been extensively studied for its effects on memory and learning processes. In a study involving mice, systemic administration of this compound prior to training impaired both object memory and fear memory. This suggests that activation of SK1 channels may influence cognitive functions negatively when administered before learning tasks .

Table 1: Effects of this compound on Memory Performance in Mice

| Treatment Timing | Object Memory Performance | Fear Memory Performance |

|---|---|---|

| Pre-training | Impaired | Impaired |

| Post-training | No significant effect | No significant effect |

Oncology

In cancer research, this compound has been shown to modulate calcium signaling pathways critical for cancer cell proliferation. Specifically, in Ewing Sarcoma cell lines, treatment with this compound resulted in increased store-operated calcium entry (SOCE) and constitutive calcium entry (CCE), which are essential for cell growth and survival .

Case Study: Ewing Sarcoma Cell Lines

- Cell Line : A-673

- Observation : Increased SOCE and CCE with this compound treatment.

- Implication : Enhanced proliferation due to elevated intracellular calcium levels.

This highlights the potential of this compound as a tool for understanding the role of calcium dynamics in tumor biology.

Cardiovascular Research

This compound has also been investigated for its effects on cardiac function. Studies indicate that it does not significantly alter mitochondrial membrane potential in hypertrophic cardiomyocytes, suggesting a selective action that may have therapeutic implications in heart disease .

Table 2: Effects of this compound on Cardiac Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Stable | No significant change |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of intracellular calcium levels through activation of SK1 channels. This activation leads to hyperpolarization of the cell membrane, which can influence various downstream signaling pathways involved in cell proliferation and differentiation .

Mecanismo De Acción

GW 542573X ejerce sus efectos activando selectivamente los canales de potasio activados por calcio de baja conductancia, específicamente el subtipo KCa2.1. Esta activación conduce a un aumento en la conductancia de los iones potasio, lo que a su vez modula la excitabilidad celular y varios procesos fisiológicos. Los objetivos moleculares de GW 542573X incluyen los propios canales de potasio, y las vías involucradas están principalmente relacionadas con el transporte de iones y la señalización celular .

Comparación Con Compuestos Similares

Compuestos Similares:

NS309: Otro activador de los canales de potasio activados por calcio de baja conductancia, pero con un perfil de selectividad diferente.

CyPPA: Selectivo para los subtipos KCa2.2 y KCa2.3, lo que lo distingue de GW 542573X, que es selectivo para KCa2.1

Singularidad: GW 542573X es único en su alta selectividad para el subtipo KCa2.1 de los canales de potasio activados por calcio de baja conductancia. Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles distintos de los diferentes subtipos de canales de potasio en varios procesos fisiológicos y patológicos .

Actividad Biológica

GW542573X is a selective small-conductance calcium-activated potassium (SK) channel activator, primarily targeting the SK1 subtype. This compound has garnered attention for its potential therapeutic applications in various physiological and pathophysiological conditions due to its unique mechanism of action.

This compound acts as a genuine activator of SK1 channels, exhibiting approximately 10 times higher potency at SK1 channels compared to SK2 and SK3 channels. This selectivity allows this compound to modulate cellular functions influenced by calcium-activated potassium channels, particularly in excitable tissues like neurons and cardiomyocytes .

Cellular Effects

The activation of SK1 channels by this compound leads to hyperpolarization of the cell membrane, which can influence various cellular processes:

- Calcium Signaling : Activation of SK1 channels enhances calcium entry into cells through store-operated calcium entry (SOCE) and constitutive calcium entry (CCE), which are critical for numerous cellular functions, including muscle contraction and neurotransmitter release .

- Cell Proliferation : Studies indicate that this compound can modulate cell proliferation in Ewing sarcoma cells by affecting the membrane potential and calcium signaling pathways. Specifically, it has been shown to counteract the effects of KCNN1 silencing, which is associated with reduced calcium influx and slowed cell cycle progression .

Table 1: Summary of this compound Effects on Cellular Functions

| Function | Effect of this compound | Reference |

|---|---|---|

| Membrane Hyperpolarization | Increases membrane potential | |

| Calcium Entry | Enhances SOCE and CCE | |

| Cell Proliferation | Modulates proliferation in Ewing sarcoma cells |

Case Study 1: Ewing Sarcoma Cells

In a study involving Ewing sarcoma cell lines, this compound was utilized to assess its impact on cell proliferation and calcium signaling. The compound significantly increased the calcium influx in cells where KCNN1 was silenced, suggesting that SK1 activation plays a crucial role in regulating cellular growth dynamics. The results indicated a marked improvement in cell cycle progression when treated with this compound, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Cardiac Function

Another investigation focused on the effects of this compound on cardiac myocytes revealed that while it activated SK1 channels, it did not significantly alter mitochondrial membrane potential (ΔΨm) in hypertrophic hearts. This suggests that while this compound is effective in activating SK channels, its impact on cardiac function may be limited under certain pathological conditions .

Propiedades

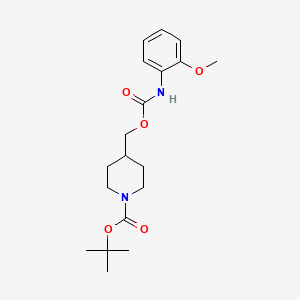

IUPAC Name |

tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXGSDIZIYFNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660846-41-3 | |

| Record name | 660846-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.